3-Chloro-2-iodophenol
Overview
Description
3-Chloro-2-iodophenol is a compound with the molecular formula C6H4ClIO and a molecular weight of 254.45 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-Chloro-2-iodophenol is1S/C6H4ClIO/c7-4-2-1-3-5 (9)6 (4)8/h1-3,9H
. This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis
3-Chloro-2-iodophenol is a solid substance . It has a predicted boiling point of 225.6±20.0 °C and a predicted density of 2.087±0.06 g/cm3 . The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Environmental Impact and Treatment
- Disinfection By-products in Drinking Water : 3-Chloro-2-iodophenol is identified as a disinfection by-product in drinking water. It has been detected in river water and wastewater, presenting environmental and health concerns due to its toxic and odorous nature. Studies show that these compounds can be effectively oxidized and detoxified using ferrate (VI), transforming them into less harmful substances (Wang et al., 2022).
Chemical Synthesis and Reactions
- Oxidative Dearomatization : Research on oxidative dearomatization of phenols, including chloro-iodophenols, has been conducted. This process involves regioselective phenylation and oxygenation of these compounds, leading to the formation of new derivatives with potential applications in organic synthesis (Quideau et al., 2005).
Water Treatment Processes
- Reduction of Toxicity in Water Treatment : Studies have shown that chlorination can decrease the acute toxicity of iodophenols, including 3-chloro-2-iodophenol, in water treatment processes. This is achieved through the transformation of these compounds into less toxic substances, making chlorination an effective method for managing emerging disinfection by-products (Wang et al., 2021).
Analytical Chemistry Applications
- Enhanced Chemiluminescence for Detection : Iodophenol blue, a derivative of iodophenol, has been found to enhance the chemiluminescence of luminol-H2O2 systems. This property is utilized in sensitive assays for detecting hydrogen peroxide and glucose, indicating potential applications in analytical chemistry and biomedical diagnostics (Yu et al., 2016).
Safety And Hazards
3-Chloro-2-iodophenol is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
3-chloro-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGCAUCBOPFLFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479252 | |
Record name | 3-Chloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodophenol | |
CAS RN |
858854-82-7 | |
Record name | 3-Chloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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